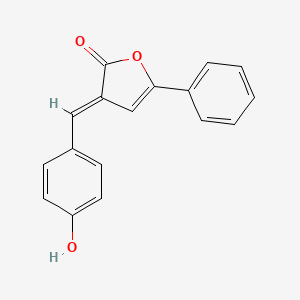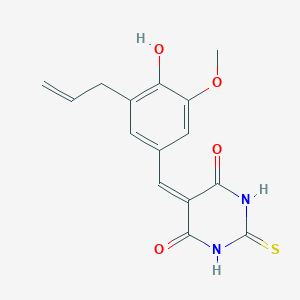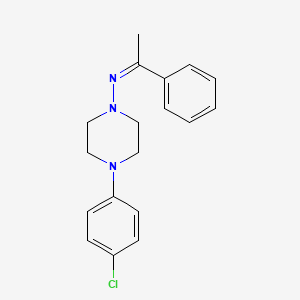
5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine, also known as PTIO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
作用機序
5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine acts as a NO scavenger by reacting with NO to form a stable nitroxyl radical. This reaction prevents NO from reacting with other molecules, thereby inhibiting its biological activity. 5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine has a high affinity for NO, with a dissociation constant of 10 nM.
Biochemical and Physiological Effects:
5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine has been shown to have several biochemical and physiological effects. In cardiovascular research, 5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine has been shown to reduce blood pressure and improve endothelial function by inhibiting NO-mediated vasodilation. In cancer research, 5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine has been shown to inhibit tumor growth and metastasis by reducing NO-mediated angiogenesis and invasion.
実験室実験の利点と制限
5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine has several advantages for lab experiments, including its high affinity for NO, stability, and ease of synthesis. However, 5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine has some limitations, including its potential to react with other molecules, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for 5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine research, including the development of new synthesis methods to improve yield and purity, the study of 5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine's effect on other biological pathways, and the development of 5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine-based therapies for cardiovascular disease and cancer.
In conclusion, 5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail. Future research on 5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine may lead to the development of new therapies for cardiovascular disease and cancer.
合成法
5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine can be synthesized using different methods, including the reaction of 5-phenyltetrazole with ethyl chloroformate and triethylamine, followed by the reaction with hydrazine hydrate and ammonium chloride. Another method involves the reaction of 5-phenyltetrazole with nitrous acid and sodium azide, followed by the reaction with hydroxylamine hydrochloride and ammonium chloride. The yield of 5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine using these methods is around 50-60%.
科学的研究の応用
5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine has been used in various scientific research fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, 5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine has been used as a nitric oxide (NO) scavenger to study the role of NO in synaptic transmission and plasticity. In cardiovascular research, 5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine has been used to study the effect of NO on blood pressure regulation and endothelial function. In cancer research, 5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine has been used to study the role of NO in tumor growth and metastasis.
特性
IUPAC Name |
5-(1-phenyltetrazol-5-yl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N7O/c10-9-13-12-8(17-9)7-11-14-15-16(7)6-4-2-1-3-5-6/h1-5H,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOAQUCFTSQXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=NN=C(O3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4-Oxadiazol-2-amine, 5-(1-phenyl-5-tetrazolyl)- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-hydroxy-2-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912151.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5912164.png)
![6-(2-furylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912171.png)


![N-[(8-bromo-6-quinolinyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5912188.png)



![4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5912220.png)
![8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B5912223.png)
![3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5912238.png)
![8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5912258.png)